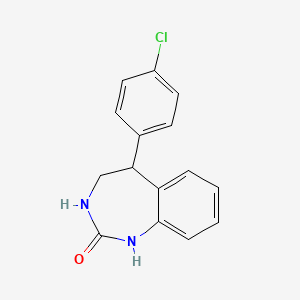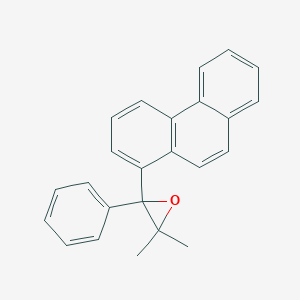
2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane is an organic compound characterized by its unique structure, which includes a phenanthrene and a phenyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane typically involves the reaction of phenanthrene and phenyl derivatives with an oxirane precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or other electrophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2,2-Dimethyl-3-(naphthalen-1-yl)-3-phenyloxirane
- 2,2-Dimethyl-3-(anthracen-1-yl)-3-phenyloxirane
Comparison: Compared to similar compounds, 2,2-Dimethyl-3-(phenanthren-1-yl)-3-phenyloxirane is unique due to the presence of the phenanthrene group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
95460-00-7 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenanthren-1-yl-3-phenyloxirane |
InChI |
InChI=1S/C24H20O/c1-23(2)24(25-23,18-10-4-3-5-11-18)22-14-8-13-20-19-12-7-6-9-17(19)15-16-21(20)22/h3-16H,1-2H3 |
InChI Key |
MLCKKBAJRUTQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C2=CC=CC=C2)C3=CC=CC4=C3C=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
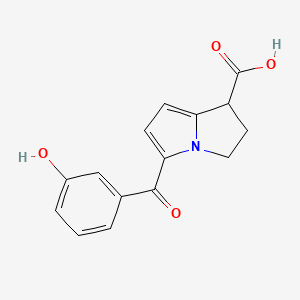

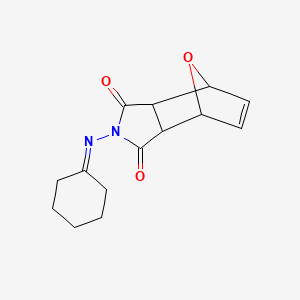
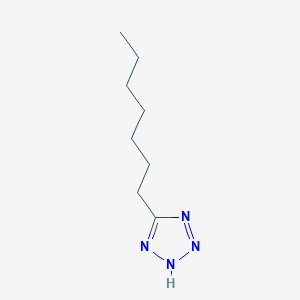
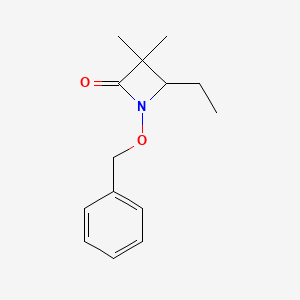

![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)

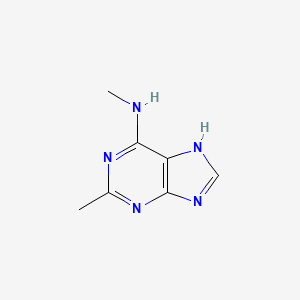
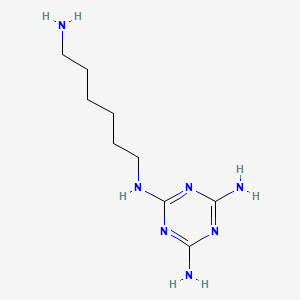

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
